2-Cyclopropoxy-6-isopropylaniline
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Overview
Description
2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or amines are used under various conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group imparts rigidity to the molecule, which can influence its binding affinity and specificity. The isopropyl group can enhance lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the cyclopropoxy group.
2-Cyclopropyl-6-isopropylaniline: Similar but with a cyclopropyl instead of a cyclopropoxy group.
Uniqueness: 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE is unique due to the presence of both the cyclopropoxy and isopropyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
LQWJUEZCWPPZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)N |
Origin of Product |
United States |
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